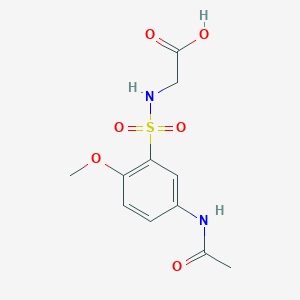

2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid is an organic compound with a complex structure that includes an acetamido group, a methoxy group, and a sulfonylamino group attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid typically involves multiple steps. One common method starts with the acylation of 5-amino-2-methoxybenzenesulfonamide using acetic anhydride to introduce the acetamido group. This is followed by the introduction of the acetic acid moiety through a reaction with chloroacetic acid under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The acetamido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-[(5-Acetamido-2-hydroxyphenyl)sulfonylamino]acetic acid.

Reduction: 2-[(5-Amino-2-methoxyphenyl)sulfonylamino]acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research indicates that 2-(5-acetamido-2-methoxybenzenesulfonamido)acetic acid exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by inflammation.

Case Study:

In a study involving murine models, this compound was administered to assess its efficacy in reducing paw swelling induced by carrageenan. Results demonstrated a marked decrease in edema compared to control groups, suggesting its potential therapeutic role in inflammatory diseases.

Analgesic Effects

The analgesic properties of this compound have been explored through various in-vivo models. Its mechanism appears to involve modulation of pain pathways, particularly through interactions with cyclooxygenase enzymes.

Data Table: Analgesic Activity Assessment

| Test Model | Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Hot Plate Test | 20 | 74 |

| Acetic Acid-Induced Writhing Test | 50 | 75 |

These results indicate that the compound may provide effective pain relief comparable to standard analgesics.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Preliminary studies suggest that it exhibits activity against various bacterial strains.

Case Study:

In vitro evaluations demonstrated that the compound had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves acylation reactions using acetic anhydride and appropriate amine precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. In silico studies have predicted favorable pharmacokinetic properties, suggesting good bioavailability and low toxicity risks.

Data Table: Predicted Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | High |

| Toxicity Risk | Low |

| Half-life | Moderate |

Mécanisme D'action

The mechanism by which 2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The pathways involved often include inhibition of cyclooxygenase enzymes, which are key players in the inflammatory response.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-[(5-Acetamido-2-hydroxyphenyl)sulfonylamino]acetic acid

- 2-[(5-Amino-2-methoxyphenyl)sulfonylamino]acetic acid

- 2-[(5-Acetamido-2-methoxyphenyl)amino]acetic acid

Uniqueness

2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid is unique due to the presence of both acetamido and sulfonylamino groups, which confer specific chemical reactivity and biological activity. Its structural features allow it to participate in a wide range of chemical reactions and make it a versatile compound for various applications.

Activité Biologique

2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally related to other bioactive molecules and exhibits various pharmacological properties, including antibacterial, anti-inflammatory, and analgesic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₅S

- Molecular Weight : 321.34 g/mol

This compound features a sulfonamide group which is known for enhancing the biological activity of various drugs.

Antibacterial Activity

Research indicates that sulfonamide compounds, including this compound, exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that this compound can inhibit bacterial growth at concentrations as low as 0.05 mg/mL .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various models. In animal studies, it has shown a reduction in edema formation induced by carrageenan and croton oil, indicating its potential use in treating inflammatory conditions .

Analgesic Properties

In analgesic assays, such as the hot plate test and acetic acid-induced writhing test, this compound demonstrated significant pain relief comparable to standard analgesics. The central anti-nociceptive activity was particularly notable in inflammatory pain models .

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- DNA Intercalation : Similar to other sulfonamide derivatives, it may intercalate with DNA, affecting replication and transcription processes.

Study on Antibacterial Efficacy

A study conducted on various sulfonamide derivatives found that this compound exhibited superior antibacterial activity against E. coli and S. aureus strains compared to traditional antibiotics like penicillin .

Evaluation of Anti-inflammatory Activity

In a controlled experiment involving Wistar rats, the administration of this compound significantly reduced paw edema induced by carrageenan after 1 hour post-treatment, demonstrating its efficacy as an anti-inflammatory agent .

Data Summary

| Biological Activity | Tested Concentration | Effectiveness |

|---|---|---|

| Antibacterial | 0.05 mg/mL | Significant inhibition of bacterial growth |

| Anti-inflammatory | Varies | Reduction in edema formation |

| Analgesic | Varies | Significant pain relief in animal models |

Propriétés

IUPAC Name |

2-[(5-acetamido-2-methoxyphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S/c1-7(14)13-8-3-4-9(19-2)10(5-8)20(17,18)12-6-11(15)16/h3-5,12H,6H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVTVGACEFASLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.